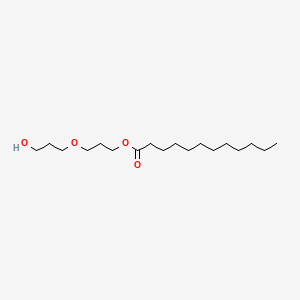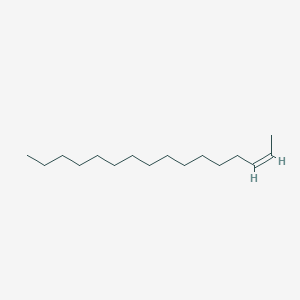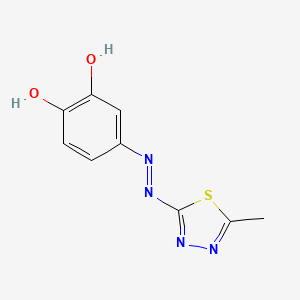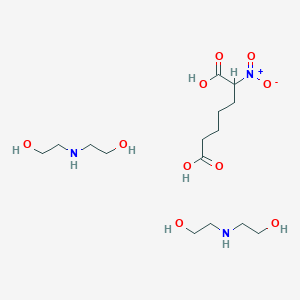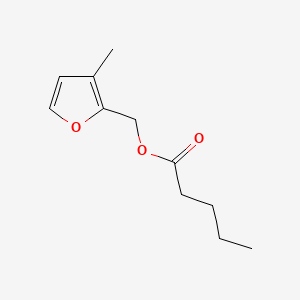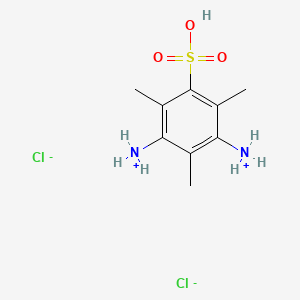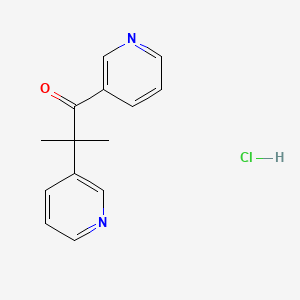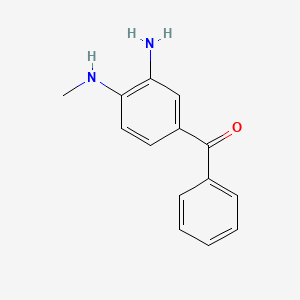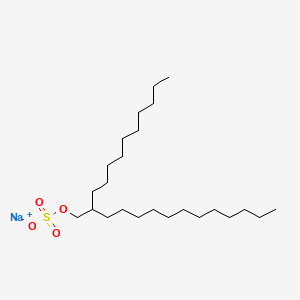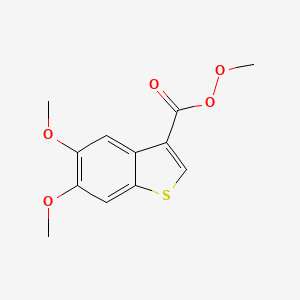
4-(3-Phenylpropyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Phenylpropyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a 3-phenylpropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 4-bromopyridine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-(3-Phenylpropyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
4-(3-Phenylpropyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-(3-Phenylpropyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, as a ligand in catalysis, it can facilitate various chemical transformations by stabilizing transition states and intermediates .
相似化合物的比较
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar in structure but with the carboxylic acid group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Similar to 4-(3-Phenylpropyl)pyridine-2-carboxylic acid but without the phenylpropyl group.
Uniqueness
This compound is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and ability to form complexes with metals, making it valuable for specific applications in catalysis and material science .
属性
CAS 编号 |
83898-21-9 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
4-(3-phenylpropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-11-13(9-10-16-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,17,18) |
InChI 键 |
DWROTCRJYBGTDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


